Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate
Brand Name: Vulcanchem
CAS No.: 115104-22-8
VCID: VC21302684
InChI: InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3
SMILES: COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC
Molecular Formula: C16H20O5S2
Molecular Weight: 356.5 g/mol

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate

CAS No.: 115104-22-8

Cat. No.: VC21302684

Molecular Formula: C16H20O5S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate - 115104-22-8

Specification

CAS No. 115104-22-8
Molecular Formula C16H20O5S2
Molecular Weight 356.5 g/mol
IUPAC Name methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate
Standard InChI InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3
Standard InChI Key NTZAQVDAXCNIIW-UHFFFAOYSA-N
SMILES COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC
Canonical SMILES COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC

Introduction

Chemical Properties and Structure

Basic Chemical Information

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate is defined by several key chemical identifiers and properties that contribute to its unique behavior and applications in research settings.

PropertyInformation
CAS Number115104-22-8
Molecular FormulaC16H20O5S2
Molecular Weight356.5 g/mol
IUPAC Namemethyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate
Standard InChIInChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3
Standard InChIKeyNTZAQVDAXCNIIW-UHFFFAOYSA-N
SMILESCOC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC
PubChem Compound10021188

The molecular structure includes several distinctive functional groups that contribute to its reactivity and potential applications. The formyl group (-CHO) attached to the phenyl ring at the meta position is particularly notable for its reactivity toward nucleophiles. The two sulfanediyl (-S-) groups serve as linkers and can participate in various chemical interactions, while the esterified propanoate chains provide additional functionality and affect the compound's solubility properties.

Synthesis and Preparation

Synthetic Routes

The synthesis of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3'-dithiobispropanoate under controlled conditions. This reaction pathway allows for the formation of the key carbon-sulfur bonds that characterize the structure of the compound.

The reaction proceeds through nucleophilic substitution mechanisms, with the thiol groups from the 3-formylphenylmethanethiol attacking the disulfide bonds in dimethyl 3,3'-dithiobispropanoate. The reaction requires careful control of temperature, solvent selection, and reaction time to ensure optimal yield and purity of the final product.

Industrial Production Methods

For industrial-scale production of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, several advanced techniques are employed to optimize yield, purity, and efficiency:

  • Continuous flow reactors: These systems allow for more efficient heat and mass transfer, leading to improved yield and reduced reaction times compared to batch processes.

  • Advanced purification methods: Techniques such as column chromatography and recrystallization are utilized to ensure high purity of the final product, which is crucial for research applications.

  • Process optimization: Parameters such as reactant concentrations, temperature profiles, and mixing conditions are carefully optimized to maximize efficiency and minimize waste.

Applications in Scientific Research

Medicinal Chemistry Applications

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate shows promise in medicinal chemistry due to its structural characteristics that may influence biological activity. Potential applications include:

  • Antioxidant Activity: Compounds with similar structures have been investigated for their ability to scavenge free radicals, which could lead to therapeutic applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

  • Anticancer Properties: Research indicates that derivatives of sulfanediyl compounds can exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation in cancer therapy. The unique structure may allow for interactions with specific cellular targets involved in cancer progression.

  • Drug Development Scaffold: The compound's structure can serve as a starting point for the development of novel therapeutic agents through structural modifications and structure-activity relationship studies.

Materials Science Applications

The unique chemical structure of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate allows for exploration in materials science:

  • Polymer Synthesis: Its reactivity can be harnessed in the development of novel polymers or copolymers with specific mechanical properties. The formyl group and sulfanediyl linkers provide sites for polymerization reactions.

  • Coatings and Adhesives: The compound may serve as a building block for creating advanced coatings or adhesives with enhanced durability and resistance to environmental factors.

  • Functional Materials: The presence of sulfur atoms in the structure could contribute to the development of materials with unique electronic or optical properties, potentially applicable in sensing or electronic devices.

Biochemistry Applications

In biochemistry, the compound's potential interactions with biological molecules can lead to various applications:

  • Enzyme Inhibition: The design of inhibitors targeting specific enzymes could be explored using this compound as a scaffold for developing selective inhibitors. The formyl group, in particular, may interact with nucleophilic residues in enzyme active sites.

  • Drug Delivery Systems: Its ester functionalities may allow incorporation into drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents.

  • Biochemical Probes: The compound could be utilized as a building block for developing probes to study biological processes or detect specific biomolecules through covalent or non-covalent interactions.

Biological Activity

Mechanism of Action

The biological activity of Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate involves its interaction with various molecular targets and pathways:

Research Findings

Case studies involving Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate and structurally similar compounds have yielded important insights:

  • Antioxidant Activity Study: A study investigating the antioxidant properties of thioether compounds similar to this compound indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic benefits in neurodegenerative diseases.

  • Anticancer Research: Another research project focused on the cytotoxic effects of sulfanediyl derivatives against various cancer cell lines. The findings revealed that certain modifications to the structure enhanced apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for drug development.

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds share structural similarities with Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, each with distinct properties and applications:

CompoundKey Structural DifferenceFunctional Implication
Dimethyl 3,3'-dithiobispropanoateLacks the formyl group and phenyl ringDifferent reactivity and applications
3-FormylphenylmethanethiolContains a formyl group but lacks the esterified propanoate chainsDifferent solubility and biological behavior
Dimethyl 3,3'-((phenylmethylene)bis(sulfanediyl))dipropanoateSimilar structure but without the formyl groupDifferent chemical properties and reactivity

The structural differences among these compounds lead to significant variations in their physical properties, chemical reactivity, and biological activities.

Functional Differences

The functional differences between Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate and related compounds manifest in several ways:

  • Reactivity: The formyl group in Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate makes it more reactive toward nucleophiles compared to analogs lacking this group, allowing for additional chemical transformations and biological interactions.

  • Solubility: The presence of ester groups affects the compound's solubility profile in various solvents, influencing its applicability in different research settings and formulation approaches.

  • Biological Activity: The specific arrangement of functional groups influences the compound's interactions with biological targets, resulting in different pharmacological profiles and potential therapeutic applications.

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